F-Amidine trifluoroacetate
Description
Significance of F-Amidine Trifluoroacetate (B77799) as a Research Compound
F-Amidine trifluoroacetate is primarily recognized for its function as an inhibitor of Protein Arginine Deiminases (PADs). caymanchem.com These enzymes are responsible for citrullination, a post-translational modification where an arginine residue on a protein is converted to citrulline. Dysregulated PAD activity has been linked to various diseases, including cancer and inflammatory conditions like rheumatoid arthritis. medchemexpress.comapexbt.com
The compound acts as an irreversible inactivator of all four PAD subtypes by covalently modifying a cysteine residue in the enzyme's active site, which is crucial for its catalytic function. caymanchem.com However, it displays notable selectivity, particularly for PAD1 and PAD4. caymanchem.com This selectivity makes it a valuable tool for dissecting the specific roles of different PAD isozymes in biological processes. Research has demonstrated its cytotoxic effects on various cancer cell lines, including HL-60, MCF-7, and HT-29. caymanchem.com Furthermore, its utility has been highlighted in studies of vascular inflammation, where it was used to investigate the role of PAD4 in neutrophil adhesion.
Table 2: In Vitro Inhibitory Activity of F-Amidine
| Target Enzyme | IC₅₀ (µM) | Inactivation Kinetics (k_inact/K_I, M⁻¹min⁻¹) |
|---|---|---|
| PAD1 | 29.5 caymanchem.com | 2,800 caymanchem.com |
| PAD3 | 350 caymanchem.com | 380 caymanchem.com |
| PAD4 | 21.6 caymanchem.com | 3,000 caymanchem.com |
A structurally related compound, Thr-Asp-F-amidine (TDFA), is also a selective PAD4 inhibitor, underscoring the importance of the F-amidine scaffold in targeting this enzyme family. sigmaaldrich.com The demonstrated potency of these inhibitors has spurred the development of more cost-effective synthesis methods to support further research, including preclinical trials. nih.gov
Overview of Fluorinated Amidines in Chemical Biology and Organic Synthesis
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govtandfonline.com Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins without adding significant steric bulk. tandfonline.com When applied to biologically active scaffolds like amidines, fluorination can lead to compounds with superior potency and refined selectivity.
Fluorinated amides and their derivatives are important motifs in a wide range of biologically active molecules and functional materials. researchgate.netacs.org The synthesis of these compounds is an active area of research, with new methods being developed to allow for the precise installation of fluorine atoms. acs.org The combination of the amidine functional group—a key structural element in numerous therapeutic agents—with fluorine represents a powerful approach in modern drug design. nih.gov This strategy is exemplified by F-amidine, where the fluoro-amidine moiety is critical for its mechanism-based inactivation of PAD enzymes. caymanchem.com Its analogue, Cl-amidine, which is even more potent, further illustrates how small halogen substitutions on the amidine core can fine-tune biological activity. apexbt.com
Historical Context of Amidine Chemistry in Advanced Molecular Design
The amidine functional group, characterized by the –C(=NH)–NH₂ core, has a long history in medicinal chemistry. nih.gov Early in the 20th century, the discovery of the therapeutic efficacy of diamidine compounds like synthalin against trypanosomes initiated extensive research into this class of molecules as antimicrobial agents. nih.gov Over the decades, amidines have proven to be a versatile structural scaffold, appearing in a wide array of agents with antibacterial, antiviral, antifungal, and antiparasitic activities. nih.gov
The synthesis of amidines is a well-established field in organic chemistry, with numerous methods developed since the 19th century. acs.orgrsc.org Classic methods often involve the reaction of amides with halogenating agents to form intermediate imidoyl chlorides, which are then reacted with amines. scielo.br More modern approaches include metal-catalyzed reactions and multicomponent reactions that offer higher yields and milder conditions. scielo.br The evolution of amidine-based inhibitors for specific enzyme targets, such as BACE1 in Alzheimer's disease research, highlights the struggle and sophistication involved in balancing potency with optimal pharmacokinetic properties for complex therapeutic challenges. nih.gov The development of F-amidine and Cl-amidine as targeted PAD inhibitors is a direct continuation of this legacy, applying advanced synthetic strategies to create precise tools for chemical biology and potential future therapeutics. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| F-amidine |
| Cl-amidine |
| Thr-Asp-F-amidine (TDFA) |
| Trifluoroacetic acid |
| Synthalin |
| Imidoyl chloride |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYLIKJNBRPBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of F Amidine Trifluoroacetate Reactivity and Biochemical Action
Elucidation of Organic Reaction Mechanisms Involving F-Amidine Precursors
The synthesis of fluorinated amidines and their precursors involves a variety of sophisticated organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing synthesis and developing new derivatives. The following sections delve into key mechanistic aspects of reactions involving amidine precursors.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been applied to the synthesis of complex amidine structures. While specific studies detailing F-amidine trifluoroacetate (B77799) as a direct precursor in these reactions are not extensively documented, the general mechanisms for amidine synthesis and arylation provide a foundational understanding.
In the palladium-catalyzed arylation of amines, a common method for forming C-N bonds, the catalytic cycle typically begins with the oxidative addition of an aryl halide to a palladium(0) complex. This forms a palladium(II) intermediate. Subsequent reaction with an amine, often in the presence of a base, leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the arylated amine product and regenerates the palladium(0) catalyst. nih.gov For fluorinated amines, which are less basic, the mechanism can be influenced by factors like the choice of ligand and base. nih.gov Mechanistic studies on the coupling of fluoroalkylamines have shown that reductive elimination can be the turnover-limiting step. nih.gov
For C-C bond formation, palladium catalysis can be used in reactions like the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide. This methodology has been extended to the C-F bond cleavage of perfluoro compounds, where a palladium(0) catalyst facilitates the formation of a key trifluorovinyl palladium(II) fluoride (B91410) intermediate, which then participates in cross-coupling. mdpi.com Amidine-containing molecules can also be synthesized via palladium-catalyzed isocyanide insertion or the coupling of arylboronic acids, isocyanides, and anilines under oxidative conditions. mdpi.com
Table 1: Key Steps in Palladium-Catalyzed C-N Bond Formation
| Step | Description |
| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) catalyst, forming a Pd(II) complex (Ar-Pd-X). |
| Ligand Exchange/Base Association | An amine (R-NH2) coordinates to the Pd(II) center, often facilitated by a base that deprotonates the amine. |
| Reductive Elimination | The C-N bond is formed as the desired product (Ar-NH-R) is released, regenerating the Pd(0) catalyst. |
The formation of the amidine functional group can be achieved through several synthetic routes, each with a distinct multi-step mechanism. One of the most direct and atom-economical methods is the nucleophilic addition of an amine to a nitrile. mdpi.com This reaction often requires activation of the nitrile, especially for unactivated variants, using Lewis acids or high temperatures. mdpi.com
Another significant pathway is the modified Beckmann rearrangement of ketoximes. nih.gov This process can be initiated by sulfone iminium fluoride reagents, which rapidly convert ketoximes into imidoyl fluoride intermediates. These reactive intermediates are not typically isolated but are generated in situ. The subsequent introduction of an amine nucleophile attacks the electrophilic carbon of the imidoyl fluoride, leading to the formation of the amidine product after fluoride elimination. nih.govresearchgate.net
A plausible reaction pathway for amidine synthesis can also involve the oxidation of certain starting materials to form an intermediate that is then trapped by an amine. For example, the oxidation of heteroaryl aminoacetonitriles is proposed to form an intermediate that reacts with a primary amine to yield a trisubstituted amidine. semanticscholar.org
The presence of fluorine atoms can significantly influence the reactivity and pathways of rearrangement and cyclization reactions in amidine derivatives. Electrophilic fluorination reactions are known to proceed via electron-deficient carbon centers or carbocationic intermediates. nih.gov
In one example, the electrophilic fluorination of vinyl boronate reagents proceeds through a bora-Wagner–Meerwein rearrangement. nih.gov This type of nih.govnih.gov-migration occurs at an electron-deficient center. DFT modeling suggests this specific rearrangement proceeds via a low-energy barrier, involving a bora-cyclopropane-shaped transition state. nih.gov
Intramolecular cyclization can also be induced by fluorination. For instance, N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide derivatives can undergo a fluorination-induced intramolecular cyclization using a cationic fluorinating agent like Selectfluor. rsc.org This process forms fluoro-substituted spiro-heterocycles, demonstrating how fluorination can initiate complex bond-forming cascades. The reaction is believed to proceed through the formation of a fluoronium ion intermediate, which is then attacked by the tethered amide or thioamide nucleophile in a regioselective manner. rsc.org
Mechanistic Basis of Protein Arginine Deiminase (PAD) Inactivation by F-Amidine
F-amidine is a potent mechanism-based inactivator of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in various diseases, including rheumatoid arthritis. nih.govnih.gov It functions by forming an irreversible covalent bond with a key residue in the enzyme's active site, rendering it inactive. nih.gov
The inactivation of PAD4 by F-amidine is a specific and targeted process. nih.gov The core of the mechanism involves the nucleophilic attack by the active site cysteine residue, Cys645, on the F-amidine molecule. nih.govnih.gov Computational and experimental studies have elucidated the key steps of this process.
The inactivation is initiated by the nucleophilic addition of the thiolate form of Cys645 to the electrophilic carbon of the fluoroacetamidine moiety of F-amidine. nih.gov This attack leads to the formation of a tetrahedral intermediate. nih.govnih.gov The electron-withdrawing nature of the adjacent fluorine atom makes the imino carbon susceptible to this nucleophilic attack. researchgate.net Following the formation of the tetrahedral intermediate, a halide displacement reaction occurs. nih.govsigmaaldrich.comsigmaaldrich.com This results in the formation of a transient, three-membered sulfonium (B1226848) ring intermediate. nih.govnih.gov This unstable ring subsequently collapses and rearranges to form the final, stable thioether product, which constitutes the inactivated enzyme. nih.gov X-ray crystallography has confirmed the presence of a covalent bond between the sulfur atom (Sγ) of Cys645 and a carbon atom of the F-amidine inhibitor. nih.gov
General acid catalysis plays a critical role in facilitating the efficient inactivation of PAD4 by F-amidine. nih.gov Studies investigating the effect of pH on inactivation rates, along with solvent isotope effect studies, strongly suggest a multi-step mechanism where protonation is key. nih.govsigmaaldrich.comsigmaaldrich.com
During the inactivation sequence, a nearby histidine residue, His471, acts as a general acid catalyst. nih.gov After the initial nucleophilic attack by Cys645 and the formation of the tetrahedral intermediate, His471 donates a proton to this intermediate. nih.govnih.gov This protonation event serves two crucial functions: it stabilizes the otherwise unstable tetrahedral intermediate, and it facilitates the departure of the fluoride ion, which is a poor leaving group. nih.govnih.gov By protonating the intermediate, His471 helps to drive the reaction forward towards the formation of the three-membered sulfonium ring and, ultimately, the covalently modified, inactivated enzyme. nih.govnih.gov This mechanistic insight suggests that a similar protonation step is likely important for efficient substrate turnover during the normal catalytic cycle of the PAD4 enzyme. nih.govsigmaaldrich.comsigmaaldrich.com
Table 2: Mechanistic Steps of PAD4 Inactivation by F-Amidine
| Step | Description | Key Residues Involved |
| 1. Nucleophilic Attack | The thiolate of Cys645 attacks the electrophilic carbon of F-amidine. nih.gov | Cys645 |
| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. nih.govnih.gov | Cys645 |
| 3. General Acid Catalysis | His471 donates a proton to stabilize the intermediate and assist fluoride departure. nih.govnih.gov | His471 |
| 4. Sulfonium Ring Formation | A three-membered sulfonium ring intermediate is formed after fluoride is eliminated. nih.govnih.gov | Cys645 |
| 5. Ring Collapse & Covalent Adduct | The sulfonium ring collapses to form a stable, irreversible thioether linkage. nih.gov | Cys645 |
Characterization of Tetrahedral Intermediate Formation and Stabilization
The inactivation of protein arginine deiminase 4 (PAD4) by F-amidine trifluoroacetate is a mechanism-based process initiated by the nucleophilic attack of the active site cysteine, Cys645. nih.govnih.gov Computational simulations and mechanistic studies indicate that in the active enzyme, Cys645 exists as a thiolate anion, which is the reactive nucleophilic species. nih.govnih.gov This thiolate attacks the iminium carbon of the F-amidine warhead. nih.govnih.gov
This nucleophilic addition leads to the formation of a covalent tetrahedral intermediate. nih.govmdpi.com The stability of this intermediate is crucial for the subsequent steps of the inactivation pathway. The adjacent histidine residue, His471, plays a key role in this stabilization by acting as a general acid catalyst. nih.govmdpi.comnih.gov His471 donates a proton to the intermediate, stabilizing it and facilitating the subsequent displacement of the fluoride leaving group. nih.govnih.govnih.gov This protonation is a critical step that helps to drive the reaction towards irreversible inactivation. nih.govsigmaaldrich.com The formation of this stabilized intermediate is a key step that precedes the collapse to a three-membered sulfonium ring and eventual rearrangement to a stable, inactivated thioether adduct. nih.govnih.gov
Determination of Irreversible Inactivation Kinetic Parameters (k_inact/K_I)
Kinetic analysis has yielded specific parameters for the inactivation of various PAD isozymes by F-amidine. For PAD4, the k_inact/K_I value has been determined to be 3,000 M⁻¹min⁻¹. nih.gov Comparative studies have established the inactivation parameters for other PAD isozymes as well.
| PAD Isozyme | k_inact/K_I (M-1min-1) |
|---|---|
| PAD1 | 2,800 |
| PAD2 | 380 |
| PAD3 | 170 |
| PAD4 | 3,000 |
Investigations into Solvent Isotope Effects and pH Dependence on Inactivation Kinetics
To further elucidate the mechanism of PAD4 inactivation by this compound, studies have been conducted to determine the effect of pH and to probe for solvent isotope effects. nih.govsigmaaldrich.com The pH-rate profile for the inactivation of PAD4 by F-amidine is bell-shaped, indicating that the ionization states of at least two residues are important for the reaction. nih.gov This is consistent with a mechanism involving general acid-base catalysis.
Solvent isotope effect studies have been performed to understand the role of proton transfer in the rate-limiting steps of the inactivation process. nih.govsigmaaldrich.com These investigations, combined with the pH-rate profiles, strongly support a multistep inactivation mechanism. nih.gov The data suggest that the protonation and subsequent stabilization of the tetrahedral intermediate, formed after the initial nucleophilic attack by Cys645, is a critical component of the inactivation pathway. nih.govnih.govsigmaaldrich.com The involvement of a general acid catalyst, proposed to be His471, in protonating this intermediate is a key mechanistic feature supported by these findings. nih.govnih.gov This protonation event is believed to be essential for efficient displacement of the halide and the formation of the final covalent adduct that renders the enzyme inactive. nih.govsigmaaldrich.com
Computational and Theoretical Chemistry Studies on Fluorinated Amidines and F Amidine Trifluoroacetate
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a important tool in understanding the intricacies of chemical reactions involving fluorinated amidines. Its application sheds light on reaction pathways and the underlying mechanisms governing these transformations.
Computational Mapping of Synthetic Reaction Pathways
Computational studies, primarily utilizing DFT, have been instrumental in mapping the synthetic routes to amidine derivatives. These theoretical investigations provide insights into the formation of amidines and the factors influencing reaction selectivity. For instance, joint theoretical and experimental studies on the Ugi multicomponent reaction have demonstrated how reaction conditions can be tuned to selectively produce α-amino amidines over α-acyl aminocarboxamides. nih.govacs.org Theoretical calculations in these studies proposed a new mechanistic pathway where the solvent, methanol, acts as both a solvent and a reagent, a proposal supported by mass spectrometry experiments. nih.govacs.org
The formation of amidines from the reaction of cyclic amines like piperidine (B6355638) and pyrrolidine (B122466) with acetonitrile (B52724) in the presence of zinc(II) quinaldinate has also been investigated. rsc.org Instead of the expected simple amine complexes, amidine ligands were formed and incorporated into novel zinc(II) complexes. rsc.org This highlights the role of the metal ion and solvent in directing the reaction towards amidine synthesis. rsc.org
Furthermore, DFT calculations have been employed to explore the formation of amides and thioamides, which share structural similarities with amidines, in the interstellar medium. frontiersin.org These studies predict potential formation routes from basic interstellar precursors, assessing the favorability of different pathways based on calculated energy barriers. frontiersin.org While the gas-phase formation of some amides appears unfavorable due to high energy barriers, the study suggests that thioamides could form under interstellar conditions. frontiersin.org
| Reaction Type | Key Findings from DFT Studies | Reference |
|---|---|---|
| Ugi Multicomponent Reaction | Selectivity towards α-amino amidines can be controlled by reaction conditions. Methanol can act as a reagent. | nih.govacs.org |
| Amidine formation from cyclic amines and acetonitrile | Zinc(II) facilitates the reaction of amines with acetonitrile to form amidine ligands. | rsc.org |
| Amide/Thioamide formation in ISM | Gas-phase formation of certain amides is energetically unfavorable, while thioamide formation is more plausible. | frontiersin.org |
Theoretical Studies on Amidine Deamination Mechanisms
The deamination of amidines, a reaction of significant biological relevance, has been a subject of detailed theoretical investigation using DFT. researchgate.net These studies aim to elucidate the mechanistic pathways and energetic barriers associated with the hydrolytic cleavage of the C-N bond.
Further studies on the decomposition of formamidine (B1211174) have shown that the presence of water molecules can catalyze the reaction by forming cyclic hydrogen-bonded transition states, significantly reducing the activation energy barrier. researchgate.net For instance, the gas-phase decomposition of formamidine has a high activation energy, which is lowered by the addition of one and then a second water molecule. researchgate.net
DFT has also been applied to understand the reductive deamination of primary amines mediated by B(C6F5)3 and hydrosilanes. frontiersin.orgnih.gov These computational results have provided crucial insights into the reaction mechanism, including the identification of the active intermediate and the origin of chemoselectivity. frontiersin.orgnih.gov The studies indicated that for some substrates, the C–N bond cleavage (deamination) is the rate-determining step, and the calculated energy barriers are consistent with experimentally observed reactivity. frontiersin.orgnih.gov
| System Studied | Computational Method | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Amidine and Nucleobase Derivatives | DFT (B3LYP/6-31G(d,p)) | A 3-step hydrolytic deamination mechanism is most likely. Activation energies are comparable to some nucleobases. | researchgate.net |
| Formamidine Decomposition | Ab initio (G3 level) | Water molecules catalyze the reaction by lowering the activation energy through cyclic transition states. | researchgate.net |
| Reductive Deamination of Primary Amines | DFT | Identified the active intermediate and determined that C-N bond cleavage can be the rate-limiting step. | frontiersin.orgnih.gov |
Molecular Modeling and Simulation of Fluorinated Amidine Interactions
Molecular modeling and simulations provide a powerful lens through which to examine the intricate world of fluorinated amidine interactions at the atomic level. These computational techniques offer detailed insights into the electronic properties, structural arrangements, and noncovalent forces that govern the behavior of these molecules.
Analysis of Electronic Structures and Frontier Molecular Orbitals (HOMO-LUMO)
The analysis of electronic structures, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding the chemical reactivity and stability of fluorinated amidines. tandfonline.com The HOMO-LUMO energy gap is a key parameter, with a larger gap generally indicating greater chemical stability and lower reactivity. emerginginvestigators.org
In studies of fluorinated allopurinol (B61711) derivatives, it was found that fluorination increased the HOMO energy and decreased the LUMO energy, resulting in a larger HOMO-LUMO gap compared to the parent compound. emerginginvestigators.org This suggests that fluorination can enhance the chemical stability of the molecule. emerginginvestigators.org Similarly, in an analysis of flutriafol (B1673497) and its trifluorinated analogue, isosteric fluorine substitution led to an increase in the HOMO-LUMO gap. dergipark.org.tr
For tetranuclear gold(I) fluorinated amidinate complexes, DFT calculations revealed that increasing the number of fluorine atoms on the amidinate ligands leads to a progressive decrease in the contribution of these ligands to the HOMO. researchgate.net This modification of the frontier orbitals directly influences the photophysical properties of the complexes, such as their luminescence. researchgate.net
The electronic properties of amide derivatives, which are structurally related to amidines, have also been extensively studied. unec-jeas.commdpi.comresearchgate.net DFT calculations are used to determine HOMO and LUMO energies, which in turn are used to calculate chemical reactivity descriptors like chemical hardness and softness. unec-jeas.com Molecular electrostatic potential (ESP) maps are also generated to visualize the charge distribution and identify reactive sites within the molecules. tandfonline.com
| Compound Class | Effect of Fluorination/Substitution on HOMO-LUMO Gap | Implication | Reference |
|---|---|---|---|
| Fluorinated Allopurinol | Increased HOMO-LUMO gap | Enhanced chemical stability | emerginginvestigators.org |
| Trifluorinated Flutriafol | Increased HOMO-LUMO gap | Altered chemical reactivity | dergipark.org.tr |
| Gold(I) Fluorinated Amidinates | Decreased amidinate contribution to HOMO with more fluorine atoms | Tuned photophysical properties | researchgate.net |
| Amide Derivatives | Gap used to calculate reactivity descriptors | Prediction of chemical behavior | tandfonline.comunec-jeas.com |
Structural and Conformational Analysis of Fluorinated Amidine Complexes
Computational methods are essential for determining and analyzing the three-dimensional structures and conformational preferences of fluorinated amidine complexes. DFT calculations, in particular, are used to optimize molecular geometries and predict the most stable conformations. mdpi.com
In a study of new volatile perfluorinated amidine–carboxylate copper(II) complexes, DFT calculations were employed to determine the coordination mode of the amidine ligand. mdpi.com The calculations showed that the structure where the amidine coordinates through the =NH group is energetically more favorable than coordination through the –NH2 group. mdpi.com This theoretical finding was subsequently supported by comparing the calculated and experimental infrared spectra. mdpi.com
Ab initio geometry optimizations have been performed on fluoro derivatives of formamidine and their protonated forms. rsc.org These calculations showed that fluorine substitution can drastically change the geometry of the amidine system due to its strong electron-withdrawing nature, which influences the conjugation within the N=C–N group. rsc.org For instance, a fluorine substituent on the amino nitrogen can lead to a tetrahedral arrangement at that nitrogen atom. rsc.org
The structural analysis of zinc(II) complexes with imidoyl amidine ligands revealed how pH control can lead to different coordination modes. mdpi.com In one complex, the metal ion coordinates to the bidentate pocket of the deprotonated, anionic form of the ligand, while in another, it binds to the tridentate site of the neutral ligand. mdpi.com X-ray crystallography, in conjunction with computational analysis, is often used to characterize the intricate structures of these metal-amidine complexes. rsc.org
| Complex/System | Computational Method | Key Structural Finding | Reference |
|---|---|---|---|
| Perfluorinated Amidine–Copper(II) Complexes | DFT (M06/6-311G(d,p)) | Coordination of the amidine ligand occurs preferentially through the =NH group. | mdpi.com |
| Fluoro derivatives of Formamidine | Ab initio (3-21G) | Fluorine substitution significantly alters molecular geometry and conjugation. | rsc.org |
| Zinc(II) Imidoyl Amidine Complexes | - | pH influences the coordination mode, leading to either bidentate or tridentate binding. | mdpi.com |
Quantum Chemical Calculations on Fluorine Bonding and Nonbonding Interactions
Quantum chemical calculations are indispensable for investigating the subtle yet significant noncovalent interactions involving fluorine in amidine-containing molecules. These interactions, including hydrogen bonds and halogen bonds, play a crucial role in determining molecular structure, stability, and function.
Theoretical studies have explored the competition between hydrogen bonds and halogen bonds in complexes of formamidine with hypohalous acids (HOX, where X=F, Cl, Br, I). nih.gov The calculations showed that for F, Cl, and Br, the hydrogen-bonded complex is more stable, whereas for iodine, the halogen-bonded structure is favored. nih.gov The nature of these interactions was further analyzed using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories. nih.gov
The effects of fluorine bonding and nonbonding interactions on ¹⁹F chemical shifts in N-phenyl γ-lactam derivatives containing an amidine group have been investigated. rsc.org Quantum mechanics calculations revealed that one ortho-fluorine atom engages in n → π* orbital delocalization, while the other exhibits n → σ* orbital polarization. rsc.org These through-space noncovalent interactions are the dominant factors influencing the ¹⁹F chemical shifts, providing a "reverse" relationship between shielding and the electron-withdrawing ability of substituents. rsc.org
Computational Approaches to Structure-Activity Relationship (SAR) and Design
Computational chemistry has emerged as an indispensable tool in modern drug discovery, providing deep insights into the molecular interactions that govern a drug's efficacy and specificity. For fluorinated compounds like F-amidine trifluoroacetate (B77799), theoretical studies are particularly valuable for understanding the nuanced effects of fluorine substitution on molecular properties and biological activity. These computational approaches enable the rational design of more potent and selective inhibitors by predicting how structural modifications will influence electronic characteristics, reactivity, and enzyme binding.
Predictive Modeling of Fluorination Effects on Electronic Properties and Reactivity
The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including acidity, basicity, metabolic stability, and binding affinity. nih.govresearchgate.net Predictive modeling, often employing quantum chemical calculations like Density Functional Theory (DFT), allows researchers to quantitatively assess these changes before undertaking synthetic efforts. rsc.orgnih.gov
Fluorination is known to have profound electronic effects, stemming from the high electronegativity of the fluorine atom. nih.gov This property induces a strong polarization of the carbon-fluorine (C-F) bond, which in turn influences the electron distribution across the entire molecule. nih.gov In the context of amidines, a key effect of fluorination is the reduction of the basicity of the amidine functional group. researchgate.net Computational models can predict the pKa value of the amidine, forecasting how the introduction of a fluoroacetamidine "warhead" will alter the protonation state at physiological pH. nih.govacs.org This is critical because the charge state of the amidine group is often crucial for its interaction with target enzymes. nih.gov
Quantum chemical calculations are used to model various parameters that are difficult to measure experimentally. These include bond dissociation energies, electrostatic potential surfaces, and the energies of frontier molecular orbitals (HOMO and LUMO), which provide insights into the molecule's reactivity and stability. nih.govmdpi.com For instance, by calculating the reaction energies and activation barriers, these models can predict the susceptibility of a fluorinated compound to metabolic degradation, a key aspect of its pharmacokinetic profile. researchgate.netnih.gov The strength and nature of non-covalent interactions, such as hydrogen bonds and the increasingly recognized halogen bonds, can also be computationally modeled to understand their contribution to binding affinity. nih.govacs.org
Table 1: Predicted Effects of Fluorination on Amidine Properties via Computational Modeling
| Property | Predicted Effect of Fluorination | Rationale for Change | Computational Method |
| Basicity (pKa) | Decrease | The strong electron-withdrawing nature of fluorine reduces the electron density on the imino nitrogen, making it less favorable to accept a proton. nih.govresearchgate.net | DFT, Ab initio calculations |
| Bond Polarization | Increased C-F bond polarity | The high electronegativity of fluorine creates a significant dipole moment in the C-F bond, influencing the molecule's overall electrostatic potential. nih.gov | NBO, AIM analysis nih.gov |
| Reactivity | Modified | The fluoroacetamidine group acts as a "warhead," where the C-F bond is activated for nucleophilic attack by an enzyme's active site residue. nih.govsci-hub.se | QM/MM, Transition State Modeling |
| Metabolic Stability | Increased | The C-F bond is stronger than a C-H bond, making the molecule more resistant to metabolic oxidation at the site of fluorination. nih.govresearchgate.net | Bond Dissociation Energy Calculations |
In Silico Studies of Enzyme-Inhibitor Binding and Specificity
In silico techniques such as molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) are pivotal in elucidating the binding mode and inhibitory mechanism of F-amidine trifluoroacetate. These studies provide a detailed, atom-level picture of the interactions between the inhibitor and its primary target, Protein Arginine Deiminase 4 (PAD4). nih.govresearchgate.net
F-amidine is a mechanism-based inhibitor of PAD4, meaning it forms a covalent bond with a key residue in the enzyme's active site. nih.govsci-hub.se Computational studies have been instrumental in deciphering this process. QM/MM simulations show that the inhibition is initiated by the nucleophilic attack of the active site Cys645 thiolate on the imino carbon of F-amidine. nih.gov This leads to the formation of a tetrahedral intermediate. A nearby residue, His471, acts as a proton donor, facilitating the elimination of the fluoride (B91410) ion and the subsequent rearrangement to form a stable, covalent thioether adduct, which irreversibly inactivates the enzyme. nih.gov
Molecular dynamics simulations based on the transition state of this reaction have been used to develop pharmacophore models. sci-hub.se These models capture the essential three-dimensional arrangement of chemical features required for potent inhibition and can be used to screen large compound libraries for new potential inhibitors. sci-hub.se Docking studies further refine the understanding of structure-activity relationships, predicting how modifications to the F-amidine structure would affect its fit within the PAD4 active site. researchgate.netmdpi.com These models confirm the critical role of the amidine group in anchoring the inhibitor within the S1 pocket of the enzyme through interactions with key residues like Asp189 and Ser190. nih.gov
The specificity of F-amidine for different PAD isozymes can also be investigated computationally. While F-amidine inhibits multiple PADs, it shows some selectivity for PAD1 and PAD4 over PAD3. caymanchem.com By building homology models of the different PAD isozymes and performing comparative docking and MD simulations, researchers can identify subtle differences in the active site architectures that are responsible for this selectivity. acs.org For example, the orientation of the fluoroacetamidine warhead within the active site of different PADs can influence the efficiency of the covalent modification step. acs.org
Table 2: Summary of In Silico Findings for F-Amidine and PAD4 Interaction
| Computational Method | Key Finding | Interacting Residues | Predicted Binding Affinity/Score |
| QM/MM Simulation | Elucidated the covalent inhibition mechanism, including the formation of a tetrahedral intermediate and transition state. nih.gov | Cys645 (nucleophile), His471 (proton donor) nih.gov | Not typically reported as a single score; focuses on reaction energy profiles. |
| Molecular Docking | Predicted the binding pose of F-amidine in the PAD4 active site, highlighting key non-covalent interactions. nih.govresearchgate.net | Asp189, Ser190 (in S1 pocket) nih.gov | Docking scores vary by software; used for ranking potential inhibitors. mdpi.com |
| Molecular Dynamics (MD) | Confirmed the stability of the enzyme-inhibitor complex and the transition state. sci-hub.se | Cys645, His471, Asp189 nih.govsci-hub.se | Not applicable; assesses conformational stability (e.g., RMSD). sci-hub.se |
| Pharmacophore Modeling | Generated models based on the transition state to identify essential features for inhibitory activity. sci-hub.se | Features include H-bond donors/acceptors, hydrophobic centers. sci-hub.se | Used for virtual screening of compound databases. sci-hub.se |
| MM-GBSA | Calculated net binding free energy to estimate binding affinity. mdpi.com | Entire binding pocket | Example calculated energies for other inhibitors range from -28 to -53 kcal/mol. mdpi.com |
Research Applications of F Amidine Trifluoroacetate in Enzyme Biology
F-Amidine as a Chemical Probe for Protein Arginine Deiminases (PADs)
F-amidine acts as an irreversible inhibitor of PAD enzymes by targeting the catalytically essential cysteine residue (Cys645 in PAD4) within the enzyme's active site. Current time information in Bangalore, IN.researchgate.net The inhibitor, which features a fluoroacetamidine "warhead," was designed based on the structure of the PAD substrate benzoyl-L-arginine amide. mdpi.comnih.gov This design allows it to mimic the substrate's guanidinium (B1211019) group and gain access to the active site. mdpi.comnih.gov Inactivation occurs preferentially when the enzyme is in its active, calcium-bound conformation. researchgate.netnih.gov The covalent modification proceeds via a mechanism-based process where the enzyme's own catalytic machinery facilitates the irreversible attachment of the inhibitor. researchgate.netmdpi.com This robust and irreversible nature makes F-amidine and its analogs powerful chemical probes for studying PAD function both in purified systems and complex biological environments. researchgate.net
Initial and subsequent biochemical studies have characterized the inhibitory profile of F-amidine across the active human PAD isozymes (PAD1, PAD2, PAD3, and PAD4). While it is a potent inhibitor, it does not inhibit all isozymes equally, showing a clear preference for PAD1 and PAD4 over PAD3. acs.org This selectivity makes it distinct from its more widely used counterpart, Cl-amidine, which generally acts as a more effective pan-PAD inhibitor. acs.orgmdpi.com
Kinetic analyses have provided precise measurements of F-amidine's potency. The IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%, has been determined for multiple PAD isozymes. For F-amidine, the IC50 for PAD1 is approximately 29.5 µM and for PAD4 is 21.6 µM. acs.orgmdpi.com In contrast, its potency against PAD3 is significantly lower, with an IC50 value of around 350 µM. acs.orgmdpi.com This data clearly establishes F-amidine as a selective inhibitor for PAD1 and PAD4. acs.org Further studies using d-amino acid-based derivatives, such as d-o-F-amidine, have been shown to enhance selectivity, in this case creating a highly selective inhibitor for PAD1. nih.gov
Table 1: Inhibitory Potency (IC50) of F-Amidine Against PAD Isozymes
| Isozyme | IC50 (µM) | Reference |
|---|---|---|
| PAD1 | 29.5 ± 1.31 | acs.org |
| PAD3 | ~350 | acs.org |
| PAD4 | 21.6 ± 2.10 | acs.orgmdpi.com |
In biochemical assays, F-amidine is clearly differentiated from pan-PAD inhibitors like Cl-amidine and its second-generation derivative, BB-Cl-amidine. acs.orgscienceopen.com A pan-PAD inhibitor inhibits the four active PAD isozymes with broadly similar efficacy. mdpi.com While Cl-amidine demonstrates strong inhibition against PADs 1, 3, and 4, F-amidine shows markedly weaker activity against PAD3. acs.org This distinction is critical for researchers aiming to dissect the specific contributions of PAD1 and PAD4 to a biological process, without confounding effects from the inhibition of other isozymes.
The difference in potency is attributed to the haloacetamidine warhead; the chloroacetamidine of Cl-amidine is more reactive than the fluoroacetamidine of F-amidine, generally making Cl-amidine a more potent, though less selective, inhibitor across the PAD family. nih.govnih.gov This difference in reactivity and selectivity allows researchers to choose the appropriate tool for their specific question: Cl-amidine for broad PAD inhibition, and F-amidine for more targeted inhibition of PAD1/PAD4. acs.org
Activity-Based Protein Profiling (ABPP) with F-Amidine Derivatives
The core structure of F-amidine has been adapted to create sophisticated activity-based protein profiling (ABPP) agents. ABPP probes are powerful tools that utilize a reactive "warhead" to covalently label active enzymes within a complex proteome, allowing for their detection and identification. The irreversible and activity-dependent nature of F-amidine makes it an ideal scaffold for such probes. researchgate.netacs.org
To visualize and isolate active PAD enzymes, F-amidine has been functionalized with various reporter tags, including fluorophores and affinity handles like biotin (B1667282). nih.govdrugbank.com Early versions included rhodamine-conjugated F-amidine (RFA), which was used to develop a high-throughput screening assay for new PAD4 inhibitors. mdpi.comacs.orgacs.org
A more versatile "clickable" approach was later developed to overcome the potential for bulky tags like rhodamine to interfere with cell permeability. nih.gov This strategy involves synthesizing F-amidine derivatives that contain a small, bio-orthogonal handle, such as an alkyne group (e.g., F-amidine-YNE). nih.govnih.gov This minimally disruptive probe can be introduced into living cells to label its target enzymes. After labeling, the cells are lysed, and a reporter tag containing a complementary azide (B81097) group (e.g., fluorescein-azide (B1466869) or biotin-azide) is "clicked" onto the probe-labeled enzyme using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov
This methodology has been used to create a suite of F-amidine-based ABPPs, including:
FITC-conjugated F-amidine (FFA): A fluorescent probe for direct visualization of labeled PADs. nih.govdrugbank.com
Biotin-conjugated F-amidine (BFA): An affinity probe used to capture and pull down active PAD enzymes and their associated protein complexes for subsequent analysis by Western blot or mass spectrometry. nih.govscienceopen.comdrugbank.com The BFA probe was also designed with a TEV (tobacco etch virus) protease cleavage site to allow for the gentle release of captured proteins. scienceopen.com
F-amidine-Yne: A clickable alkyne probe for two-step labeling in live cells, offering greater flexibility and improved cellular uptake compared to pre-tagged probes. nih.govnih.gov
F-amidine-based ABPPs have been instrumental in studying PAD activity in various contexts. In vitro, probes like FFA and BFA have been used to label purified, recombinant PAD4. nih.gov These studies confirmed that the probes retain potency similar to the parent F-amidine compound and, crucially, that they selectively label the active, calcium-bound form of the enzyme. nih.gov
The true power of these probes lies in their application within cells. Researchers have successfully used BFA and F-amidine-YNE to detect and label endogenous PAD4 in various cell lines, including MCF-7 breast cancer cells and HL-60 leukemia cells. nih.govscienceopen.com For instance, BFA was used to detect active PAD4 in estrogen-stimulated MCF-7 whole-cell extracts, where PAD4 expression is known to be increased. nih.gov Furthermore, by using F-amidine-YNE in live cells, researchers could differentiate the levels of active PAD4 between undifferentiated HL-60 cells and their highly active granulocyte counterparts, demonstrating that the probe can report on the functional state of the enzyme in its native environment. nih.gov
Table 2: IC50 Values of F-Amidine-Based ABPPs Against PAD4
| Probe | Description | IC50 (µM) | Reference |
|---|---|---|---|
| F-amidine | Parent Inhibitor | 21.6 ± 2.1 | nih.gov |
| FFA1 | FITC-conjugated F-amidine | 36.0 ± 1.7 | nih.gov |
| BFA | Biotin-conjugated F-amidine | 13.9 ± 1.2 | nih.gov |
Investigation of PAD-Mediated Citrullination Pathways in Cellular Contexts
F-amidine and its ABPP derivatives serve as powerful tools to investigate PAD-mediated citrullination, the post-translational conversion of arginine to citrulline, within cellular pathways. By inhibiting PAD activity, F-amidine can be used to probe the functional consequences of blocking citrullination. For example, studies have shown that F-amidine treatment can inhibit the citrullination of key nuclear proteins like histone H3 and the transcriptional co-activator p300 by PAD4. researchgate.net This has been linked to changes in gene expression and the induction of differentiation in cancer cell lines like HL-60 and HT-29. mdpi.com
The use of affinity probes like BFA has enabled the direct investigation of PAD4's interaction network. In cellular pull-down experiments, the BFA probe successfully isolated not only active PAD4 but also several of its known binding partners, including the tumor suppressor p53, histone deacetylase 1 (HDAC1), and histone H3. scienceopen.com This application demonstrates the utility of F-amidine-based probes for identifying novel PAD substrates and interacting proteins, thereby helping to map the specific cellular pathways regulated by PAD-mediated citrullination. These chemical biology tools are essential for unraveling the complex role of protein citrullination in epigenetic regulation and cellular signaling. scienceopen.com
Modulation of PAD Activity in Biological Systems
F-Amidine functions as a mechanism-based, irreversible inhibitor of PAD enzymes. nih.govcaymanchem.com Its design is based on benzoyl-L-arginine amide, a known substrate for PADs. nih.gov The key feature of F-amidine is the replacement of a guanidinium amino group with a methylene (B1212753) fluoride (B91410). This substitution maintains the positive charge and hydrogen-bonding capabilities necessary to fit into the PAD active site, but the electron-withdrawing nature of the fluorine atom facilitates a covalent reaction with a key cysteine residue. nih.gov
The mechanism of inhibition involves the nucleophilic attack by the active site cysteine (Cys645 in PAD4) on the F-amidine molecule. nih.govnih.gov This attack leads to the formation of a stable tetrahedral intermediate. nih.gov Subsequent steps involve the displacement of the fluoride ion and the formation of an irreversible covalent bond, specifically a thioether, with the enzyme, leading to its inactivation. nih.govnih.gov This inactivation is calcium-dependent, reflecting the requirement of calcium for PAD enzyme activity. nih.govcaymanchem.com F-amidine has been shown to be selective for PADs, as it does not inhibit other arginine-modifying enzymes like protein arginine methyltransferases (PRMTs). nih.gov
F-amidine exhibits pan-PAD inhibitory activity but with varying potency across the different isozymes. It is notably more selective for PAD1 and PAD4 compared to PAD3. caymanchem.com
Table 1: Inhibitory Potency of F-Amidine Against PAD Isozymes This table displays the half-maximal inhibitory concentration (IC50) values of F-amidine for different PAD isozymes as determined in vitro.
| PAD Isozyme | IC50 (µM) | Reference |
| PAD1 | 29.5 | caymanchem.com |
| PAD3 | 350 | caymanchem.com |
| PAD4 | 21.6 | caymanchem.com |
Studies on Substrate Modification by PAD4 (e.g., Histones, Protein Disulfide Isomerase A1 (PDIA1))
The ability of F-amidine to inhibit PAD4 has made it an invaluable tool for studying the enzymatic modification of various protein substrates. PAD4 is unique among the PADs due to its nuclear localization signal, which allows it to target nuclear proteins, most notably histones. caymanchem.com
Histones: The citrullination of histones H2A, H3, and H4 by PAD4 is a significant post-translational modification that influences gene regulation. nih.gov Specifically, histone citrullination can antagonize the effects of histone arginine methylation, acting as a repressive mark that can turn off gene expression. caymanchem.com The use of F-amidine has been instrumental in confirming that PAD activity can inhibit gene expression, providing a chemical probe to dissect this epigenetic mechanism. nih.govnih.gov Studies in various cell models have utilized F-amidine to block histone citrullination and explore the downstream consequences on chromatin structure and gene transcription. caymanchem.commdpi.com
Protein Disulfide Isomerase A1 (PDIA1): More recent research has identified non-histone substrates of PAD4. In the context of vascular inflammation, studies using differentiated HL-60 cells (a human leukemia cell line) have identified Protein Disulfide Isomerase A1 (PDIA1) as a cytoplasmic target for citrullination by PAD4. In these studies, a PAD4 inhibitor, Thr-Asp-F-amidine trifluoroacetate (B77799) (TDFA), was used to probe the functional role of this modification. The research demonstrated that inhibition of PAD4 with TDFA decreased the adhesion of neutrophil-like cells to human umbilical vein endothelial cells (HUVECs) under flow conditions. This effect was linked to reduced citrullination of PDIA1, which in turn decreased the expression of β2-integrin and polymerization of F-actin, both of which are crucial for neutrophil adhesion. These findings highlight a novel role for PAD4-mediated citrullination outside the nucleus and demonstrate the utility of F-amidine-based inhibitors in uncovering new biological pathways. researchgate.net
Use of F-Amidine in In Vitro and In Vivo Research Models for Biological Processes Involving PADs
F-amidine's bioavailability and its ability to irreversibly inactivate PADs have made it a widely used chemical probe in both cellular (in vitro) and whole-organism (in vivo) research models. nih.govnih.govnih.gov These studies have spanned diverse biological processes, including transcriptional regulation, inflammation, and cancer.
In Vitro Models: In cell-based assays, F-amidine has been used to explore the role of PADs in various cancer cell lines. For instance, it has demonstrated cytotoxic effects in leukemia (HL-60), breast cancer (MCF-7), and colon cancer (HT-29) cells. caymanchem.comoup.com In HL-60 cells, F-amidine treatment was observed to induce terminal differentiation. oup.com Furthermore, F-amidine has been investigated as a potential sensitizer (B1316253) for other anti-cancer therapies, such as TRAIL-induced apoptosis. oup.com In MCF-7 breast cancer cells, F-amidine-based probes have been used to specifically label and isolate activated PAD4, helping to distinguish between enzyme expression and its actual catalytic activity. nih.gov
In Vivo Models: The first demonstration of F-amidine's in vivo activity involved its ability to antagonize the PAD4-mediated enhancement of the interaction between the transcriptional coactivator p300 and the nuclear receptor coactivator GRIP1. nih.govnih.gov This provided crucial evidence that F-amidine is bioavailable and can effectively inhibit PAD4 activity within a living organism, making it a powerful tool to study the role of PAD4 in processes like transcriptional control. nih.govnih.gov While much of the subsequent in vivo work has utilized the more potent successor, Cl-amidine, the foundational studies with F-amidine paved the way for validating PAD enzymes as druggable targets in diseases like rheumatoid arthritis and ulcerative colitis. nih.govscispace.com
Table 2: Application of F-Amidine and its Derivatives in Research Models This table summarizes key findings from studies using F-amidine or its derivatives in various experimental models.
| Model System | Research Focus | Key Findings | Reference(s) |
| In Vitro | |||
| HL-60, MCF-7, HT-29 Cancer Cells | Cancer Biology | F-amidine is cytotoxic to various cancer cell lines. | caymanchem.com |
| HL-60 Leukemia Cells | Cancer Therapy | F-amidine may potentiate TRAIL-induced apoptosis, potentially independent of PAD4 inhibition. | oup.com |
| Differentiated HL-60 Cells | Vascular Inflammation | A PAD4 inhibitor (TDFA) decreased neutrophil adhesion to endothelial cells by inhibiting PDIA1 citrullination. | |
| MCF-7 Breast Cancer Cells | Transcriptional Regulation | F-amidine-based probes can selectively label and isolate active PAD4, demonstrating a link between estrogen stimulation and PAD4 activity. | nih.gov |
| In Vivo | |||
| Cell-based Luciferase Assay (in vivo context) | Transcriptional Regulation | F-amidine was shown to be bioavailable and inhibited the PAD4-mediated interaction between p300 and GRIP1. | nih.govnih.gov |
Emerging Research Directions and Advanced Methodological Developments in F Amidine Chemistry
Novel Synthetic Methodologies for Complex Fluorinated Amidine Scaffolds
The synthesis of fluorinated amidines, a critical component in medicinal chemistry, is undergoing significant evolution. Researchers are moving beyond traditional methods to develop more efficient, sustainable, and versatile synthetic strategies capable of producing complex molecular architectures.
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary driver in modern synthetic chemistry is the principle of green chemistry, which emphasizes the development of processes that are both environmentally benign and efficient. tandfonline.com In the context of F-amidine synthesis, this translates to a focus on atom economy—maximizing the incorporation of reactant atoms into the final product—and the reduction of hazardous waste. tandfonline.comacs.org
One of the most inherently atom-economical methods for synthesizing the core amidine structure is the direct nucleophilic addition of an amine to a nitrile. mdpi.com However, this reaction often requires harsh conditions or activation of the nitrile. To address this, current research is exploring catalyst-free and metal-free approaches. rsc.orgnih.gov These methods avoid the use of transition metals, which can be toxic and difficult to remove from the final product, and often proceed under milder conditions. researchgate.netacs.org For example, multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are being designed to construct diverse amidine cores efficiently. researchgate.netorganic-chemistry.org These strategies are not only step-economical but also align with the goals of sustainable synthesis by reducing solvent usage and purification steps.
The following table summarizes key aspects of sustainable synthetic approaches relevant to F-amidine synthesis.
| Synthetic Strategy | Key Advantages | Relevance to F-Amidine Synthesis |
| Direct Amine-Nitrile Addition | High atom economy. mdpi.com | Foundational method for forming the core amidine structure. |
| Metal-Free/Catalyst-Free Reactions | Avoids toxic metal catalysts; often milder conditions. rsc.orgnih.gov | Reduces environmental impact and simplifies product purification. |
| Multicomponent Reactions | High step-economy; builds molecular complexity quickly. researchgate.net | Enables rapid and diverse synthesis of complex fluorinated amidine scaffolds. |
| Electrochemical Synthesis | Uses electricity as a "green" reagent. organic-chemistry.org | Offers a novel, sustainable approach for creating N-sulfonyl amidines from simple sources. |
Exploration of Novel Catalytic Systems for Enhanced Amidine Formation
While catalyst-free methods are gaining traction, catalysis remains a powerful tool for achieving high efficiency and selectivity in amidine synthesis. Research is actively exploring novel catalytic systems that can overcome the limitations of traditional methods. nih.gov
Visible-light photoredox catalysis has emerged as a powerful and versatile strategy in organic synthesis, offering mild reaction conditions and high functional group tolerance. mdpi.com This methodology has been successfully applied to the synthesis of fluorinated amines and amides, demonstrating its potential for constructing complex F-amidine scaffolds. nih.govacs.orgresearchgate.net For instance, photoredox catalysis can generate alkyl radicals under gentle conditions, which can then be incorporated into molecules to build up the desired fluorinated structure. nih.govacs.org The use of synergistic Ir/Cu dual catalysis has also been reported for the preparation of fluoroalkyl arenes, showcasing the power of combining photocatalysis with metal catalysis. nih.gov
Transition metal catalysis continues to be refined for amidine synthesis. Copper-catalyzed systems, for example, have been developed for the aerobic oxidative coupling of alkynes, amines, and sulfonamides to produce amidines efficiently. mdpi.comorganic-chemistry.org Palladium catalysis is also widely used, enabling reactions like isocyanide insertion and the coupling of aryltrifluoroborates with cyanamides to form N-arylamidines. mdpi.comnih.gov These advanced catalytic methods provide chemists with a robust toolkit for accessing a wide range of structurally diverse F-amidines that would be difficult to synthesize otherwise. nih.gov
Advanced Computational Design of Fluorinated Amidine Analogs
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design of molecules with optimized properties before their synthesis. nih.govstanford.edu This in silico approach significantly accelerates the development of new therapeutic agents by predicting their behavior and interactions at a molecular level.
Predictive Modeling for Optimization of Biochemical Activity
Predictive modeling uses computational algorithms to forecast the biological activity of small molecules based on their chemical structure. nih.govconsensus.apprsc.org For F-amidine analogs, techniques like molecular docking are employed to simulate how these molecules might bind to a biological target, such as an enzyme's active site. westmont.edu These simulations calculate a "docking score," which estimates the binding affinity, allowing researchers to prioritize the synthesis of compounds with the most promising interactions. westmont.edu
Deep learning and other machine learning approaches are also being applied to build models that can predict a compound's activity from its structure or from data generated in high-throughput biological assays. stanford.edunih.gov These models can identify subtle structure-activity relationships that may not be obvious to a human chemist, guiding the design of F-amidine analogs with enhanced potency and selectivity. nih.gov
Deep Understanding of Fluorine Effects on Molecular Recognition and Interactions
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, and computational methods are essential for understanding its influence. pharmacyjournal.orgpharmacyjournal.orgnih.gov Fluorine's unique properties—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly affect a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. scispace.comresearchgate.net
Computational studies, including quantum chemical calculations and molecular simulations, help to dissect the often subtle and competing effects of fluorination. nih.govacs.org For example, these methods can model how a fluorine atom alters the electronic distribution within a molecule, which in turn affects its ability to form hydrogen bonds or other non-covalent interactions with a protein target. scispace.comnih.gov Simulations can also reveal how fluorination might stabilize a particular molecular conformation that is ideal for binding, or how it might influence interactions with water molecules in a binding pocket. nih.govacs.org This deep, computationally-derived understanding allows for the rational placement of fluorine atoms to maximize the biochemical activity of F-amidine analogs. emerginginvestigators.org
Future Development of F-Amidine-Derived Chemical Probes for Unexplored Biological Targets
Chemical probes are potent, selective, and well-characterized small molecules used to study biological targets and pathways directly in living systems. febs.orgyoutube.com They are essential tools for validating the function of proteins and understanding their role in health and disease. febs.org F-amidine itself has been identified as a powerful chemical probe for studying the function of Protein Arginine Deiminase 4 (PAD4), an enzyme implicated in transcriptional control and the progression of rheumatoid arthritis. nih.gov Its mechanism as an irreversible inactivator, which covalently modifies an active site cysteine, makes it particularly robust for these studies. caymanchem.com
The future development of F-amidine-derived probes will likely focus on two main areas: optimizing probes for the PAD enzyme family and creating new probes for entirely different, unexplored biological targets. The irreversible nature of F-amidine's interaction with PAD4 suggests that its core structure is an excellent starting point for creating activity-based protein profiling (ABPP) and proteomic capture reagents. nih.gov By functionalizing F-amidine analogues with reporter tags such as biotin (B1667282) or fluorescent dyes, researchers can isolate and identify new protein targets or study the activity of PAD enzymes in complex biological samples. ljmu.ac.uk
Moreover, the F-amidine scaffold can be systematically modified to generate new chemical probes with altered selectivity or entirely new target profiles. Drawing inspiration from the development of related amidine-based inhibitors, strategies could include:
Bioisosteric Replacement : Replacing parts of the molecule, such as the C-terminal amide, with groups like a tetrazole ring to improve metabolic stability and modulate physicochemical properties. nih.gov
Scaffold Diversification : Altering the benzoyl and ornithine components to explore interactions with different protein binding pockets, potentially shifting selectivity towards other PAD isozymes or away from the PAD family altogether. nih.gov
Warhead Modification : While the fluoroacetamidine "warhead" is key to its mechanism against PADs, subtle changes could tune its reactivity for other nucleophilic residues in different enzyme classes. nih.gov
The broader goal aligns with large-scale initiatives like Target 2035, which aim to develop chemical probes for the entire human proteome, particularly the large portion that remains uncharacterized. scienceopen.com By applying principles of medicinal chemistry and chemical biology, the F-amidine scaffold can be leveraged to generate diverse libraries of new probe molecules. rsc.org These probes could then be screened against a wide range of biological targets to uncover new functions and provide starting points for future therapeutic development, thereby illuminating unexplored corners of the human proteome. scienceopen.comnih.gov
Q & A
Q. What analytical techniques are recommended for characterizing F-Amidine trifluoroacetate in synthetic mixtures?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are primary methods. GC-MS provides retention indices and fragmentation patterns for identifying trifluoroacetate derivatives, while NMR resolves structural ambiguities, such as distinguishing between primary, secondary, and tertiary amines . For quantification, ion chromatography with a detection limit of 0.2 ppb trifluoroacetate (TFA) is suitable for trace analysis in complex matrices .
Q. How should trifluoroacetate counterions be accounted for in peptide or small-molecule purity assessments?
Use amino acid analysis (AAA) or high-performance liquid chromatography (HPLC) with UV/Vis detection. AAA quantifies peptide content independently of the trifluoroacetate counterion, while HPLC with mass spectrometry (LC-MS) can differentiate between the parent compound and TFA adducts. Batch-specific certificates of analysis (COA) should be referenced for peptide-to-TFA ratios .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use nitrile gloves, protective eyewear, and fume hoods to avoid skin contact or inhalation. Waste must be segregated and treated by certified agencies to prevent environmental release of persistent TFA residues. Refer to safety data sheets (SDS) for disposal guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in trifluoroacetate quantification across chromatographic methods?
Deconvolution of overlapping signals (e.g., CO₂ peaks from trifluoroacetate and acetate decomposition) is critical. Use isotopic labeling (e.g., -TFA) or tandem MS to isolate TFA-specific fragments. Calibrate instruments with certified TFA standards to minimize inter-method variability .
Q. What strategies optimize the synthesis of α-halo-α,α-difluoromethyl ketones using trifluoroacetate release protocols?
Employ mild halogenation conditions (e.g., N-iodosuccinimide in acetonitrile) to prevent TFA degradation. Monitor reaction progress via -NMR to track trifluoroacetate intermediates. Yields >90% are achievable when reaction temperatures are maintained below 40°C .
Q. How does the environmental persistence of trifluoroacetate impact ecological risk assessments in wetland and forest ecosystems?
Conduct longitudinal studies using isotopic tracing (-TFA) to monitor TFA mobility in soil and groundwater. At Hubbard Brook Experimental Forest, TFA exhibited low adsorption in hardwood forests but accumulated in wetland sediments, suggesting site-specific mitigation strategies .
Q. What experimental controls are necessary to distinguish trifluoroacetate decomposition artifacts in surface-binding studies?
Use temperature-programmed desorption (TPD) with mass spectrometry to identify decomposition products (e.g., CF₃ vs. CH₃ fragments). Control experiments with deuterated analogs (e.g., CF₃CO₂D) can isolate kinetic isotope effects, reducing false positives from surface reactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
